Lipophilicity (XLogP3) Head-to-Head Comparison with the Des-Ethyl and Des-Alcohol Analogs
The target compound exhibits an XLogP3 of 3.1, significantly higher than that of 4-(3-hydroxypentan-3-yl)phenol (XLogP3 2.3) and 2-ethylphenol (XLogP3 2.5) [1][2]. The 0.6–0.8 log unit increase corresponds to a ~4- to 6-fold higher octanol-water partition coefficient, indicating substantially enhanced lipophilicity imparted by the simultaneous presence of the 2-ethyl and 4-tertiary-alcohol motifs [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-(3-Hydroxypentan-3-yl)phenol: XLogP3 = 2.3; 2-Ethylphenol: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 4-analog; +0.6 vs. 2-ethylphenol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release) |
Why This Matters
Higher lipophilicity is critical for applications requiring better organic-phase solubility, membrane permeation, or polymer compatibility; procuring the des-ethyl or des-alcohol analog would deliver a compound with markedly lower lipid affinity.
- [1] PubChem CID 45094883: 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol computed properties View Source
- [2] PubChem CID 54549982: 4-(3-Hydroxypentan-3-yl)phenol computed properties View Source
- [3] PubChem CID 6997: 2-Ethylphenol computed properties View Source
